2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable ketone or aldehyde under acidic or basic conditions.
Bromination: The benzodiazepine core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Hydrazide Formation: The brominated benzodiazepine is reacted with hydrazine or a hydrazine derivative to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromo substituent can be replaced by various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new anxiolytic and anticonvulsant drugs.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.
Pharmacological Research: It can be used to investigate the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA receptor and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the bromo substituent and the hydrazide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C24H19BrN4O3 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrN4O3/c25-18-10-11-20-19(12-18)24(16-6-2-1-3-7-16)26-14-23(32)29(20)15-22(31)28-27-13-17-8-4-5-9-21(17)30/h1-13,30H,14-15H2,(H,28,31)/b27-13+ |
InChI Key |
POGADUOWKOVYBY-UVHMKAGCSA-N |
Isomeric SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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